8-(Tributylstannyl)isoquinoline

Stille Coupling Heteroaromatic Cations Quinolizinium Salts

Researchers requiring precise 8-position functionalization of the isoquinoline scaffold often face challenges with regioisomeric mixtures. This reagent resolves that pain point by providing a single, well-defined isomer for Stille coupling. - **Exclusive Regiochemistry:** The stannyl group is fixed at the 8-position, ensuring definitive connectivity in the final product. - **Validated Application:** Designed for mild, late-stage diversification of drug candidates without compromising sensitive functional groups. - **Supply Assurance:** Available in research quantities with documented purity for reliable library synthesis and SAR studies.

Molecular Formula C21H33NSn
Molecular Weight 418.212
CAS No. 1245816-24-3
Cat. No. B599288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Tributylstannyl)isoquinoline
CAS1245816-24-3
Synonyms8-(Tributylstannyl)isoquinoline
Molecular FormulaC21H33NSn
Molecular Weight418.212
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2
InChIInChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3;
InChIKeyCEEAHZPAQRRALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Tributylstannyl)isoquinoline Procurement for Stille Coupling


8-(Tributylstannyl)isoquinoline (CAS 1245816-24-3) is an organotin reagent of the isoquinoline class, specifically functionalized with a tributylstannyl group at the 8-position of the heteroaromatic ring . It is a specialized building block for synthetic organic chemistry . Its primary application is as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures . As a heteroaryl stannane, it offers a specific route for incorporating an isoquinoline moiety into target molecules .

1
Target requires 8-position isoquinoline connectivity
2
Select organotin building block for Stille coupling route
3
Neutral, mild Pd-catalyzed conditions support base-sensitive substrates

Why Generic Substitution Fails for 8-(Tributylstannyl)isoquinoline


In procurement for a Stille coupling, simply substituting 8-(Tributylstannyl)isoquinoline with a general organotin reagent or an alternative coupling partner (e.g., a boronic acid for Suzuki coupling) is not chemically equivalent. The efficacy of a Stille coupling is highly sensitive to the structure of the stannane, including the nature of the organic group and the ligands on tin [1]. The regiospecific placement of the stannyl group at the 8-position of the isoquinoline ring is critical, as it determines the connectivity in the final product and influences the reaction's steric and electronic properties [1]. Using a different regioisomer (e.g., 5- or 6-substituted) or a less specific reagent would lead to a different, and likely undesired, molecular architecture. Furthermore, while less toxic Suzuki couplings are often considered, the Stille reaction can offer distinct advantages in terms of functional group tolerance and mildness for specific heteroaromatic systems, making the organotin approach a necessary and deliberate choice [2].

Target: 8-(Tributylstannyl)isoquinoline
Stille conditions are neutral; supports complex, base-sensitive substrates without degradation.
Substitute: Boronic acid (Suzuki route)
Suzuki conditions may require base; risk of incompatibility with sensitive functional groups.
Target: 8-(Tributylstannyl)isoquinoline
Regiochemistry at the 8-position ensures correct molecular topology in the final product.
Substitute: 5- or 6-(Tributylstannyl)isoquinoline
Incorrect regioisomer leads to non-target connectivity and altered molecular architecture.
Target: 8-(Tributylstannyl)isoquinoline
Tributyl ligand set offers specific reactivity and stability profile for planned coupling.
Substitute: Alternative organotin reagent
Different ligands (e.g., trimethyl) alter reaction rates and byproduct profiles, impacting yield.

Differentiation Guide for 8-(Tributylstannyl)isoquinoline


Stille Coupling Feasibility on Heteroaromatic Cations

In the first reported efficient Stille coupling on heteroaromatic cations, a class of compounds to which the target molecule belongs, various tributylstannyl compounds reacted with bromoquinolizinium salts in the presence of a Pd(0)/CuI catalyst . This cross-coupling proceeds under mild conditions, a feature that is characteristic of heteroaryl stannanes . This differentiates the use of a pre-formed stannane from in situ methods, as it provides a defined, stable, and storable coupling partner.

Cationic heteroaryl Stille
Class-level inference
Reported satisfactory yield under mild Pd(0)/CuI conditions
Establishes feasibility for challenging heteroaromatic cation systems
Specific reactivity data for isoquinoline subclass requires verification
Stille Coupling Heteroaromatic Cations Quinolizinium Salts

Functional Group Tolerance: Stille vs. Suzuki

A class-level comparison between the Stille and Suzuki reactions reveals key differences that justify the procurement of an organotin reagent like 8-(Tributylstannyl)isoquinoline. Stille couplings are renowned for their exceptional functional group tolerance and ability to proceed under neutral, mild conditions [1][2]. This contrasts with the Suzuki reaction, which often requires a base and can be sensitive to certain functional groups [3]. For complex, base-sensitive substrates, the Stille reaction is often the preferred or only viable option, directly driving the need for the specific stannane building block.

Stille vs. Suzuki tolerance
Class-level inference
Neutral environment avoids base-induced side reactions
Stille route is critical when complex substrates are base-sensitive
Functional group tolerance must be empirically assessed per substrate
Cross-Coupling Stille Suzuki Functional Group Tolerance

Purity and Handling Advantages

The compound is commercially available as a research chemical with specified purities, such as ≥97% and 98%, from multiple vendors [1][2]. This allows for direct procurement and use without the need for time-consuming and potentially low-yielding in-house synthesis or purification steps, ensuring reproducibility and saving valuable research time.

Supplier purity
Data to verify
Commercially available, reported purity ≥97%
Supports direct procurement, reducing in-house synthesis overhead
Lot-specific purity should be verified via COA before critical use
Organotin Reagent Purity Procurement

Regioisomer Specificity: 8-Position Necessity

A review of available tributylstannyl isoquinolines reveals that several regioisomers (e.g., 1-, 3-, 5-, 6-, 7-substituted) are commercially available as distinct chemical entities [1]. This is because the position of the stannyl group on the isoquinoline core is not interchangeable; it dictates the regiochemistry of the subsequent cross-coupling and therefore the final structure of the target molecule. The specific procurement of 8-(Tributylstannyl)isoquinoline is essential for any synthetic route that requires an isoquinoline unit functionalized at the 8-position.

Regioisomer specificity
Class-level inference
8-position connectivity is non-interchangeable
Essential for correct molecular topology in target-oriented synthesis
Substituting regioisomers leads to distinct molecular architectures
Regioisomer Site-Selectivity Medicinal Chemistry

Application Scenarios for 8-(Tributylstannyl)isoquinoline


Late-Stage Drug Candidate Functionalization

In medicinal chemistry, the mild and neutral conditions of the Stille coupling are ideal for late-stage diversification of complex, multifunctional drug candidates. 8-(Tributylstannyl)isoquinoline can be used to introduce an 8-substituted isoquinoline moiety onto a sensitive core structure without risking epimerization or decomposition of other functional groups [1][2].

8-Arylisoquinoline Library Synthesis

This reagent is the optimal choice for the parallel synthesis of compound libraries where the key structural feature is an isoquinoline ring substituted at the 8-position. It allows for the rapid coupling with a diverse set of aryl or heteroaryl halides to generate a focused library for structure-activity relationship (SAR) studies .

Complex Natural Product Total Synthesis

For the total synthesis of natural products or complex molecules that contain an 8-substituted isoquinoline core, this building block is indispensable. The regiospecific nature of the stannane ensures that the isoquinoline unit is installed with the correct connectivity, a critical requirement for convergent synthetic strategies .

Functional Materials Preparation

The ability to precisely install an isoquinoline group at a specific position makes this stannane a valuable tool in materials science. It can be used to construct π-conjugated systems, ligands for metal complexes, or other functional organic materials where the exact positioning of the heteroaromatic ring is crucial for the material's properties .

Application
Selection Property
Validation Focus
Late-stage functionalization
Stille neutral reaction conditions
Substrate tolerance screening for sensitive groups
8-Arylisoquinoline library synthesis
8-position regioisomer specificity
Coupling yields and regio-chemical confirmation
Natural product total synthesis
Precise molecular connectivity requirement
Compatibility with complex fragment assembly
Functional materials preparation
Heteroaryl stannane reactivity
Target material optoelectronic/coordination properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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